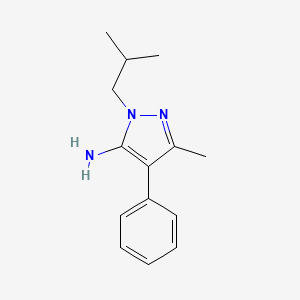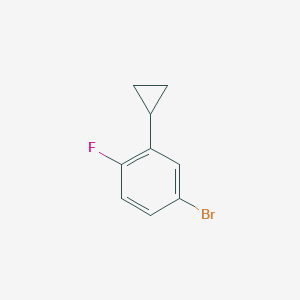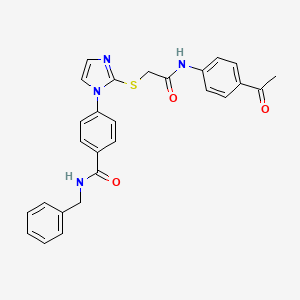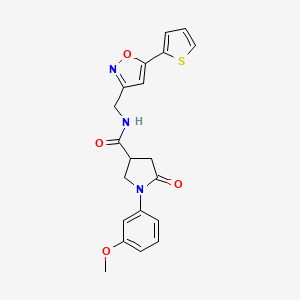![molecular formula C21H21N3O5S2 B2505851 N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021217-81-1](/img/no-structure.png)
N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activities
Research has highlighted the compound's potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study demonstrated that derivatives with a similar scaffold showed significant inhibitory effects, suggesting the potential of these compounds for therapeutic applications in cancer treatment due to their ability to inhibit crucial enzymes involved in nucleotide synthesis and cell growth (Gangjee et al., 2008).
Antitumor Agents
Another significant application is in the development of antitumor agents. Derivatives of the compound were synthesized as potential DHFR inhibitors and showed promising results as antitumor agents. Some derivatives exhibited potent and selective inhibition of DHFR from pathogens causing opportunistic infections in immunocompromised patients, further indicating the compound's relevance in developing treatments for infections and tumor growth (Gangjee et al., 2007).
Anticancer Evaluation
The compound's derivatives have been evaluated for their anticancer activities, showing high activity against certain cancer cell lines. This suggests the compound's potential as a leading candidate for further in-depth studies and the synthesis of new derivatives with antitumor activity. The specificity of these compounds against individual cancer cell lines underscores their potential in targeted cancer therapy (Zyabrev et al., 2022).
Enzyme Inhibitory Activities
The compound's derivatives have also been explored for their enzyme inhibitory activities. Studies have shown that some synthesized compounds exhibit good activity against enzymes like carbonic anhydrase and cholinesterase, indicating potential applications in treating conditions associated with these enzymes (Virk et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves the reaction of 4-ethylphenylamine with 2-chloro-N-(5-mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide, followed by the reaction of the resulting intermediate with 4-methoxybenzenesulfonyl chloride.", "Starting Materials": [ "4-ethylphenylamine", "2-chloro-N-(5-mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide", "4-methoxybenzenesulfonyl chloride", "Sodium bicarbonate", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-ethylphenylamine is reacted with 2-chloro-N-(5-mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide in the presence of sodium bicarbonate and ethyl acetate to form the intermediate N-(4-ethylphenyl)-2-({5-[(mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide. The reaction is carried out at room temperature for 24 hours with stirring.", "Step 2: The intermediate from step 1 is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of sodium hydroxide and methanol to form the final product N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide. The reaction is carried out at reflux temperature for 24 hours with stirring.", "Step 3: The product is then isolated by filtration and washed with water and dried under vacuum." ] } | |
CAS-Nummer |
1021217-81-1 |
Produktname |
N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide |
Molekularformel |
C21H21N3O5S2 |
Molekulargewicht |
459.54 |
IUPAC-Name |
N-(4-ethylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-14-4-6-15(7-5-14)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)17-10-8-16(29-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI-Schlüssel |
UNZBYENQGBFIEW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)



![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)


![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)

![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)
![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)
![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)
